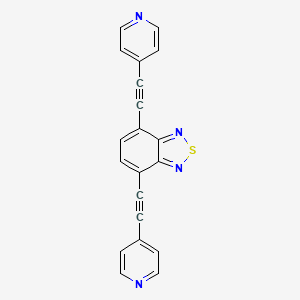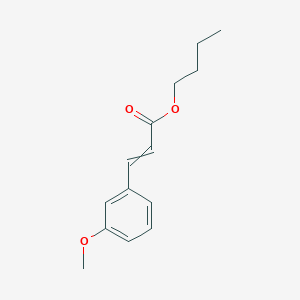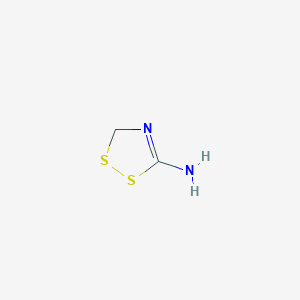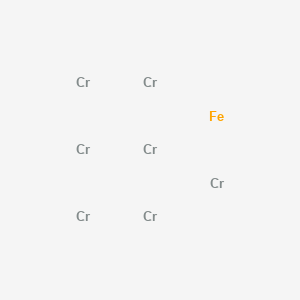
2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)-: is a compound that belongs to the class of benzothiadiazoles. This compound is characterized by its unique structure, which includes a benzothiadiazole core with two pyridinylethynyl groups attached at the 4 and 7 positions. This structure imparts specific electronic and photophysical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine.
Attachment of Pyridinylethynyl Groups: The pyridinylethynyl groups are introduced through a Sonogashira coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridinylethynyl groups.
Reduction: Reduction reactions can target the benzothiadiazole core, converting it back to the corresponding diamine.
Substitution: The compound can participate in substitution reactions, particularly at the pyridinylethynyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and palladium-catalyzed cross-coupling reactions are common.
Major Products:
Oxidation: Oxidized derivatives of the pyridinylethynyl groups.
Reduction: Diamine derivatives of the benzothiadiazole core.
Substitution: Various substituted benzothiadiazole derivatives.
科学研究应用
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent electron-accepting properties.
Conductive Polymers: It serves as a building block for the synthesis of conductive polymers used in electronic devices.
Biology and Medicine:
Fluorescent Probes: The compound’s photophysical properties make it suitable for use as a fluorescent probe in biological imaging.
Drug Development: Its unique structure is explored for potential therapeutic applications, including as a scaffold for drug design.
Industry:
作用机制
The mechanism by which 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- exerts its effects is primarily related to its electronic structure. The benzothiadiazole core acts as an electron acceptor, while the pyridinylethynyl groups enhance its electron-withdrawing capabilities. This results in efficient charge transfer and fluorescence properties, making it useful in electronic and photophysical applications .
相似化合物的比较
2,1,3-Benzothiadiazole: The parent compound without the pyridinylethynyl groups.
4,7-Dibromo-2,1,3-Benzothiadiazole: A derivative with bromine atoms at the 4 and 7 positions.
4,7-Bis(4-aminophenyl)-2,1,3-Benzothiadiazole: A derivative with aminophenyl groups at the 4 and 7 positions.
Uniqueness:
属性
CAS 编号 |
344452-80-8 |
|---|---|
分子式 |
C20H10N4S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
4,7-bis(2-pyridin-4-ylethynyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C20H10N4S/c1(15-7-11-21-12-8-15)3-17-5-6-18(20-19(17)23-25-24-20)4-2-16-9-13-22-14-10-16/h5-14H |
InChI 键 |
RKPFHFPCLYKXEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)

![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)

![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)
![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)

![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
